

# A network meta-analysis of Lasofoxifene clinical trial outcomes

Author: BenchChem Technical Support Team. Date: December 2025



A Network Meta-Analysis of Lasofoxifene Clinical Trial Outcomes: A Comparative Guide

**Lasofoxifene** is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, as well as for its potential role in treating estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] This guide provides a comparative analysis of **Lasofoxifene**'s clinical trial outcomes, presenting quantitative data, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding its therapeutic profile.

#### Comparative Efficacy and Safety of Lasofoxifene

The following tables summarize the key efficacy and safety outcomes from major clinical trials of **Lasofoxifene** compared to placebo and other active treatments.

#### **Osteoporosis**

Table 1: Efficacy of **Lasofoxifene** in Postmenopausal Osteoporosis (PEARL Trial)



| Outcome                                             | Lasofoxifene 0.25<br>mg/day   | Lasofoxifene 0.5<br>mg/day | Placebo     |
|-----------------------------------------------------|-------------------------------|----------------------------|-------------|
| Fracture Risk<br>Reduction (5 years)                |                               |                            |             |
| New Vertebral<br>Fractures                          | Not consistently demonstrated | 42% reduction[3]           | -           |
| Non-vertebral<br>Fractures                          | Not consistently demonstrated | 22% reduction              | -           |
| Bone Mineral Density<br>(BMD) Increase (3<br>years) |                               |                            |             |
| Lumbar Spine                                        | 3.3%                          | 3.3%                       | -           |
| Femoral Neck                                        | 2.7%                          | 3.3%                       | -           |
| Bone Turnover Marker<br>Reduction (24<br>months)    |                               |                            |             |
| Serum P1NP                                          | 33% reduction                 | 33% reduction              | 3% increase |

Table 2: Safety Profile of Lasofoxifene in Postmenopausal Osteoporosis (PEARL Trial)

| Adverse Event (5 years)                | Lasofoxifene 0.25<br>mg/day | Lasofoxifene 0.5<br>mg/day | Placebo |
|----------------------------------------|-----------------------------|----------------------------|---------|
| Venous<br>Thromboembolic<br>Events     | Increased risk              | Increased risk             | -       |
| Major Coronary Heart<br>Disease Events | No significant reduction    | Reduced risk               | -       |
| Stroke                                 | Reduced risk                | Reduced risk               | -       |
| ER-positive Breast<br>Cancer           | -                           | Reduced risk               | -       |



### **Vulvovaginal Atrophy**

Table 3: Efficacy of **Lasofoxifene** in Moderate to Severe Vaginal Atrophy (12-week Phase 3 Trials)

| Outcome (Change from Baseline)    | Lasofoxifene 0.25<br>mg/day | Lasofoxifene 0.5<br>mg/day | Placebo |
|-----------------------------------|-----------------------------|----------------------------|---------|
| Study 1                           |                             |                            |         |
| Most Bothersome<br>Symptom (LSMD) | -0.4                        | -0.5                       | -       |
| Vaginal pH (LSMD)                 | -0.65                       | -0.58                      | -       |
| Vaginal Superficial<br>Cells (%)  | 5.2% increase               | 5.4% increase              | -       |
| Vaginal Parabasal<br>Cells (%)    | 39.9% decrease              | 34.9% decrease             | -       |
| Study 2                           |                             |                            |         |
| Most Bothersome<br>Symptom (LSMD) | -0.4                        | -0.5                       | -       |
| Vaginal pH (LSMD)                 | -0.57                       | -0.67                      | -       |
| Vaginal Superficial<br>Cells (%)  | 3.5% increase               | 2.2% increase              | -       |
| Vaginal Parabasal<br>Cells (%)    | 34.1% decrease              | 33.5% decrease             | -       |

<sup>\*</sup>LSMD: Least Square Mean Difference from Placebo

Table 4: Safety Profile of Lasofoxifene in Vaginal Atrophy (12-week Phase 3 Trials)



| Adverse Event          | Lasofoxifene (0.25 & 0.5 mg/day) | Placebo |
|------------------------|----------------------------------|---------|
| Hot Flushes            | 13%-23%                          | 9%-11%  |
| Serious Adverse Events | Infrequent                       | -       |

## **ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation**

Table 5: Efficacy of Lasofoxifene in ER+/HER2- Metastatic Breast Cancer (ELAINE 1 Trial)

| Outcome                                   | Lasofoxifene 5 mg/day | Fulvestrant 500 mg |
|-------------------------------------------|-----------------------|--------------------|
| Median Progression-Free<br>Survival (PFS) | 5.6 months            | 3.7 months         |
| Objective Response Rate (ORR)             | 13.2%                 | 2.9%               |
| Clinical Benefit Rate (CBR)               | 36.5%                 | 21.6%              |

Table 6: Effects on Genitourinary Syndrome of Menopause (GSM) in Breast Cancer Patients (ELAINE 1 Trial)

| Outcome (Change from Baseline to Week 16)      | Lasofoxifene 5 mg/day | Fulvestrant 500 mg |
|------------------------------------------------|-----------------------|--------------------|
| Composite Vaginal & Vulvar<br>Assessment Scale | 74% decrease          | 36% increase       |
| Vaginal Assessment Scale                       | 74% decrease          | 15% increase       |
| Vulvar Assessment Scale                        | 79% decrease          | 63% increase       |

### **Experimental Protocols**





## PEARL (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene) Trial

- Objective: To determine the safety and effectiveness of Lasofoxifene in reducing the risk of new or worsening radiographic spinal fractures in women with osteoporosis.
- Design: A randomized, double-blind, placebo-controlled, parallel-assignment study. The trial
  was initially designed for three years and was extended to five years.
- Participants: 8,556 postmenopausal women aged 59-80 years with osteoporosis.
- Interventions: Participants were randomized to receive Lasofoxifene 0.25 mg/day,
   Lasofoxifene 0.5 mg/day, or placebo.
- Primary Endpoint: Incidence of new or worsening radiographic spinal fractures at three years.
- Secondary Endpoints: Non-vertebral fractures, bone mineral density (BMD), bone turnover markers, breast cancer incidence, and cardiovascular events.

#### **Phase 3 Vaginal Atrophy Trials**

- Objective: To demonstrate whether Lasofoxifene improves vaginal signs and symptoms of genitourinary syndrome of menopause.
- Design: Two identical, phase 3, randomized, double-blind, placebo-controlled trials.
- Participants: Postmenopausal women with moderate to severe vaginal symptoms. The two studies enrolled 444 and 445 women, respectively.
- Interventions: Participants were randomized to receive oral Lasofoxifene 0.25 mg/day, 0.5 mg/day, or placebo for 12 weeks.
- Co-primary Endpoints: Change from baseline to week 12 in the most bothersome symptom,
   vaginal pH, and percentages of vaginal parabasal and superficial cells.

#### **ELAINE 1 Trial**



- Objective: To compare the efficacy of Lasofoxifene versus Fulvestrant in women with ESR1mutated, metastatic breast cancer that progressed on prior endocrine therapy.
- Design: An open-label, randomized, phase 2 trial.
- Participants: Women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had previously received an aromatase inhibitor and a CDK4/6 inhibitor.
- Interventions: Patients were randomized to receive oral **Lasofoxifene** 5 mg/day or intramuscular Fulvestrant 500 mg (days 1, 15, and 29, then every 28 days).
- Primary Endpoint: Progression-free survival (PFS).
- Secondary Endpoints: Changes in genitourinary syndrome of menopause (GSM) vulvarvaginal symptoms were also assessed.

# Visualizations Signaling Pathway of Lasofoxifene



Click to download full resolution via product page

Caption: **Lasofoxifene**'s tissue-specific mechanism of action.

### **Network Meta-Analysis Workflow**





Click to download full resolution via product page

Caption: A typical workflow for conducting a network meta-analysis.



#### **Logical Relationships of Treatments in Osteoporosis**

Caption: Evidence network for **Lasofoxifene** and related osteoporosis treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Lasofoxifene | C28H31NO2 | CID 216416 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [A network meta-analysis of Lasofoxifene clinical trial outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133805#a-network-meta-analysis-of-lasofoxifeneclinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com